molecular formula C32H54S2 B2939976 4,4'-Didodecyl-2,2'-bithiophene CAS No. 345633-76-3

4,4'-Didodecyl-2,2'-bithiophene

Cat. No.: B2939976
CAS No.: 345633-76-3
M. Wt: 502.9
InChI Key: DWWZELSEBSRUMM-UHFFFAOYSA-N
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Description

4,4’-Didodecyl-2,2’-bithiophene: is an organic compound belonging to the bithiophene family. It is characterized by two thiophene rings connected by a single bond, with each thiophene ring substituted at the 4-position with a dodecyl group. This compound is known for its applications in organic electronics, particularly in the synthesis of semiconductive polymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .

Mechanism of Action

Target of Action

4,4’-Didodecyl-2,2’-bithiophene is primarily used in the synthesis of semiconductive polymers . Its primary targets are organic thin film transistors (OTFTs) and organic photovoltaics (OPVs), where it acts as a p-channel material .

Mode of Action

The compound interacts with its targets by contributing to the hole mobility in OTFTs . Hole mobility is a measure of how quickly an electron hole can move through a crystal lattice within a semiconductor. The higher the hole mobility, the better the performance of the semiconductor.

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways as it is primarily used in the field of materials science and electronics rather than biochemistry. It plays a crucial role in the electronic pathways of semiconductive polymers, affecting their performance in devices like otfts and opvs .

Pharmacokinetics

The compound has a low GI absorption and is a P-gp substrate . Its lipophilicity, measured as Log Po/w, is high, indicating that it is largely insoluble in water .

Result of Action

The use of 4,4’-Didodecyl-2,2’-bithiophene in semiconductive polymers results in improved performance of OTFTs and OPVs. Specifically, it has been shown to achieve hole mobilities of up to 4.1 × 10^−2 cm^2 V^−1 s^−1 in OTFTs . In OPVs, power conversion efficiencies (PCEs) of up to 2.18% have been achieved .

Action Environment

The action of 4,4’-Didodecyl-2,2’-bithiophene can be influenced by environmental factors such as temperature and light exposure. It is recommended to store the compound in a dark place, sealed in dry conditions, at room temperature . These conditions help maintain the stability and efficacy of the compound in its applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Didodecyl-2,2’-bithiophene typically involves the bromination of 4,4’-didodecyl-2,2’-bithiophene to form 5,5’-dibromo-4,4’-didodecyl-2,2’-bithiophene. This intermediate can then undergo various coupling reactions to form the desired product. The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Industrial Production Methods: In industrial settings, the production of 4,4’-Didodecyl-2,2’-bithiophene involves large-scale bromination and coupling reactions. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Didodecyl-2,2’-bithiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiophenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4,4’-Didodecyl-2,2’-bithiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: 4,4’-Didodecyl-2,2’-bithiophene is unique due to its long dodecyl side chains, which provide enhanced solubility and better film-forming properties compared to shorter alkyl-substituted bithiophenes. This makes it particularly suitable for applications in organic electronics where high charge mobility and efficient film formation are crucial .

Properties

IUPAC Name

4-dodecyl-2-(4-dodecylthiophen-2-yl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H54S2/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-31(33-27-29)32-26-30(28-34-32)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWZELSEBSRUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CSC(=C1)C2=CC(=CS2)CCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H54S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-BuLi (7.04 mL, 2.5 M in hexanes) was added dropwise to a stirring solution of 3-dodecylthiophene (4.000 g, 15.8 mmol) and N,N,N′,N′-tetramethylethylenediamine (2.75 mL, 17.6 mmol) in 80.0 mL of dry ether at −78° C. The solution was then warmed to room temperature and refluxed for 1 hour. After the solution was cooled to −78° C., CuCl2 (2.640 g, 19.6 mmol) was added in one portion. The reaction mixture was stirred overnight, during which time the temperature rose to room temperature. The reaction mixture was quenched with water and the resulting mixture was extracted with chloroform. The combined organic layers were washed with water, dried over MgSO4 and filtered, and the filtrate was concentrated to dryness. The crude product was purified by column chromatography on silica gel with hexanes as the eluent to yield a mixture of 4,4′- and 3,3′-didodecylthiophene (˜15% of the mixture by 1H NMR). Recrystallization from an acetone:ethanol (1:1) mixture gave 4,4′-didodecyl-2,2′-bithiophene (25) as a white solid (2.200 g, 55% yield). 1H NMR (CDCl3): δ 0.91 (t, 6H), 1.33 (m, 36H), 1.66 (q, 4H), 2.60 (t, 4H), 6.80 (s, 2H), 7.01 (s, 2H) ppm.
Quantity
7.04 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
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2.75 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuCl2
Quantity
2.64 g
Type
reactant
Reaction Step Two
[Compound]
Name
4,4′- and 3,3′-didodecylthiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: What is the role of 4,4'-Didodecyl-2,2'-bithiophene in organic electronics?

A1: this compound acts as an electron-donating unit in conjugated polymers, which are used as the active material in organic electronic devices like solar cells and transistors. [, , , , , , , ]

Q2: How does this compound contribute to the optical properties of conjugated polymers?

A3: When incorporated into a polymer backbone, this compound influences the polymer's light absorption and emission characteristics. [, ] For example, a polymer containing this compound and terthiophene units exhibited an optical band gap similar to regioregular poly(3-hexylthiophene), indicating its potential for light harvesting in solar cell applications. []

Q3: What synthesis methods are commonly employed to incorporate this compound into conjugated polymers?

A4: Stille coupling polymerization and direct arylation polycondensation are two methods commonly used to synthesize conjugated polymers incorporating this compound. [, , , ] These methods allow for the controlled formation of polymers with desired molecular weights and structures.

Q4: Has this compound been explored in other applications beyond organic photovoltaics and transistors?

A5: While predominantly studied in the context of organic electronics, the properties of this compound, such as its ability to form well-defined self-assembled structures, suggest its potential for other applications. These may include organic light-emitting diodes, sensors, and even biological applications requiring fluorescent probes. []

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